molecular formula C16H23N5O B2818256 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034556-98-2

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2818256
CAS No.: 2034556-98-2
M. Wt: 301.394
InChI Key: QARVYKFMEXJYTM-UHFFFAOYSA-N
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Description

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds structurally related to (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone have been synthesized and evaluated for their potential in medical applications. Research has focused on their antimicrobial and anticancer properties, with several studies highlighting promising results.

A study by Kumar et al. synthesized a series of derivatives, including compounds with similar structures, and tested them for antimicrobial activity. These compounds showed good activity comparable to standard drugs like ciprofloxacin and fluconazole, especially those containing methoxy groups which exhibited high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Hafez et al. extended this research to novel pyrazole derivatives with potential antimicrobial and anticancer agents. Their synthesized compounds, including those structurally related to the one , demonstrated significant antimicrobial activity and, in some cases, higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibitory and Antifungal Activities

Further investigations into the biochemical properties of these compounds revealed their potential as enzyme inhibitors and antifungal agents. Mumtaz et al. reported the synthesis of 1-aroyl-3,5-diarylpiperazine derivatives, demonstrating notable antimicrobial and phytotoxic activities. This study underscores the broad-spectrum biological activity of these compounds, including potential agricultural applications (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).

Cetin et al. synthesized derivatives and evaluated their enzyme inhibitory activities against targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Some derivatives were found to be effective inhibitors, showcasing the potential of these compounds in developing treatments for diseases associated with enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Insecticidal Properties

In the agricultural sector, the insecticidal properties of these compounds have been explored. Ding et al. designed and synthesized new piperidine thiazole compounds, revealing that some derivatives exhibit significant insecticidal activities against pests such as armyworms. This suggests potential applications in pest management strategies (Ding, Pan, Yin, Tan, & Zhang, 2019).

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-11-15(12(2)20(4)17-11)16(22)21-8-5-6-13(10-21)14-7-9-19(3)18-14/h7,9,13H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVYKFMEXJYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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